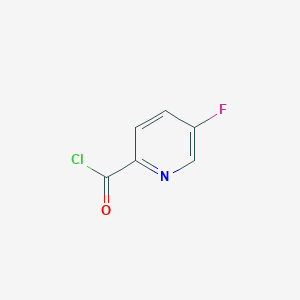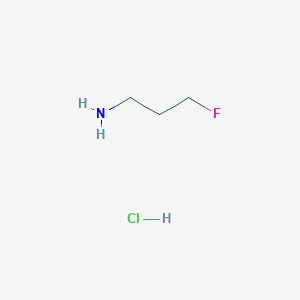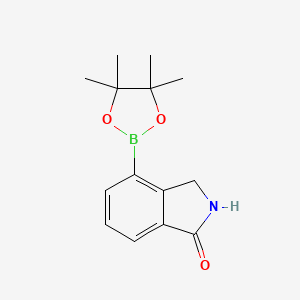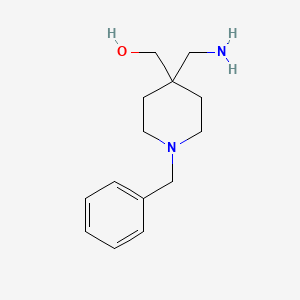
5-Fluoropyridine-2-carbonyl chloride
Übersicht
Beschreibung
5-Fluoropyridine-2-carbonyl chloride is an organic compound with the molecular formula C6H3ClFNO. It is a derivative of pyridine, where a fluorine atom is substituted at the 5-position and a carbonyl chloride group is attached at the 2-position. This compound is widely used in organic synthesis, particularly in the preparation of various heterocyclic compounds, amides, esters, and sulfonamides .
Wirkmechanismus
Target of Action
As an aromatic compound, its mechanism of action is intricately linked to the aromaticity of its ring structure . This property allows for the formation of robust bonds with other molecules, rendering it an effective reagent in organic synthesis .
Mode of Action
The mode of action of 5-Fluoropyridine-2-carbonyl chloride involves its interaction with its targets through the formation of robust bonds. This is facilitated by the aromaticity of its ring structure . The compound serves as a reagent in synthesizing heterocyclic compounds and is involved in the synthesis of organic compounds like amides, esters, and sulfonamides .
Biochemical Pathways
Given its role in the synthesis of heterocyclic compounds and organic compounds like amides, esters, and sulfonamides , it can be inferred that it plays a role in various biochemical reactions involving these compounds.
Pharmacokinetics
Its physical properties such as its molecular weight (15955) and its storage temperature (-70°C) suggest that it may have specific requirements for stability and bioavailability .
Result of Action
Given its role in the synthesis of heterocyclic compounds and organic compounds like amides, esters, and sulfonamides , it can be inferred that it contributes to the formation of these compounds at the molecular level.
Action Environment
Its storage temperature of -70°c suggests that it may require specific environmental conditions for optimal stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoropyridine-2-carbonyl chloride typically involves the fluorination of pyridine derivatives. One common method is the diazotization of 2-amino-5-fluoropyridine followed by treatment with thionyl chloride to introduce the carbonyl chloride group . The reaction conditions often require low temperatures and anhydrous solvents to prevent hydrolysis of the carbonyl chloride group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and improving overall efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Fluoropyridine-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic conditions.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed under mild conditions.
Major Products:
Amides and Esters: Formed through nucleophilic substitution.
Biaryl Compounds: Resulting from coupling reactions.
Wissenschaftliche Forschungsanwendungen
5-Fluoropyridine-2-carbonyl chloride is extensively used in scientific research due to its versatility in organic synthesis. Some key applications include:
Vergleich Mit ähnlichen Verbindungen
2-Fluoropyridine-5-carbonyl chloride: Similar structure but with different substitution pattern.
2,6-Dichloro-5-fluoropyridine-3-carbonitrile: Contains additional chlorine and nitrile groups.
Uniqueness: 5-Fluoropyridine-2-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of both fluorine and carbonyl chloride groups makes it a valuable intermediate in organic synthesis, offering versatility in the formation of various derivatives .
Eigenschaften
IUPAC Name |
5-fluoropyridine-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-6(10)5-2-1-4(8)3-9-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBZBMDHYAUEJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620521 | |
| Record name | 5-Fluoropyridine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
717871-83-5 | |
| Record name | 5-Fluoropyridine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoropyridine-2-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1323441.png)



![1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine](/img/structure/B1323451.png)

![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1323455.png)

